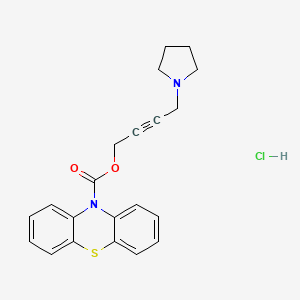
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is a synthetic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride typically involves multiple steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Carboxylation: The phenothiazine core is then carboxylated to introduce the carboxylic acid group.
Esterification: The carboxylic acid group is esterified with 4-(1-pyrrolidinyl)-2-butynol under acidic conditions to form the ester.
Hydrochloride Formation: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Used in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride involves its interaction with various molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antiemetic and antihistamine phenothiazine.
Thioridazine: Another antipsychotic phenothiazine.
Uniqueness
Phenothiazine-10-carboxylic acid, 4-(1-pyrrolidinyl)-2-butynyl ester, hydrochloride is unique due to its specific ester and pyrrolidinyl groups, which may confer distinct pharmacological properties compared to other phenothiazines.
Propriétés
Numéro CAS |
101318-94-9 |
|---|---|
Formule moléculaire |
C21H21ClN2O2S |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
4-pyrrolidin-1-ylbut-2-ynyl phenothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H20N2O2S.ClH/c24-21(25-16-8-7-15-22-13-5-6-14-22)23-17-9-1-3-11-19(17)26-20-12-4-2-10-18(20)23;/h1-4,9-12H,5-6,13-16H2;1H |
Clé InChI |
HAMWNWXPIJAHMX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC#CCOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


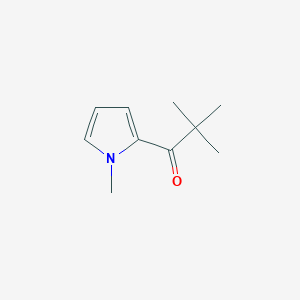
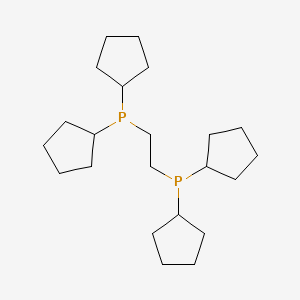

![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
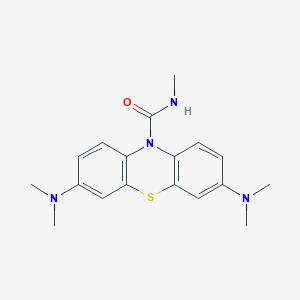
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
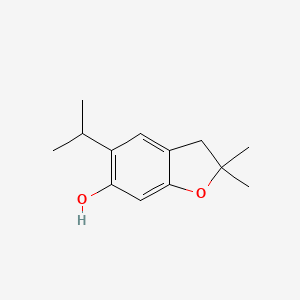
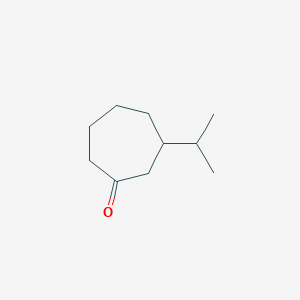
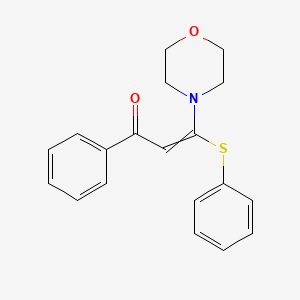

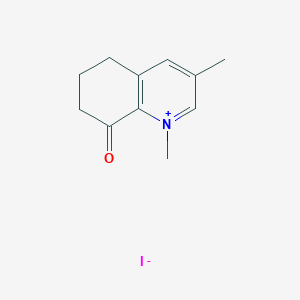


![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
